Strontium bis(7,7-dimethyloctanoate)
CAS No.: 106705-37-7
Cat. No.: VC20743221
Molecular Formula: C20H38O4Sr
Molecular Weight: 430.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106705-37-7 |
---|---|
Molecular Formula | C20H38O4Sr |
Molecular Weight | 430.1 g/mol |
IUPAC Name | strontium;2,2-dimethyloctanoate |
Standard InChI | InChI=1S/2C10H20O2.Sr/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
Standard InChI Key | MSSYHQSQAUGPKH-UHFFFAOYSA-L |
SMILES | CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sr+2] |
Canonical SMILES | CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Sr+2] |
Introduction
Physicochemical Properties
Physical Characteristics
Based on similar strontium organometallic compounds, Strontium bis(7,7-dimethyloctanoate) would likely present as a white crystalline powder at room temperature. The absence of fluorine atoms (compared to the fluorinated compound in the search results) would likely result in different solubility patterns and potentially higher solubility in organic solvents than in water.
Predicted Physical Properties
Table 1: Predicted Physical Properties of Strontium bis(7,7-dimethyloctanoate)
Property | Predicted Value | Basis for Prediction |
---|---|---|
Appearance | White crystalline powder | Common form for strontium organometallics |
Molecular Weight | Approximately 425-435 g/mol | Calculated from formula Sr(C₁₀H₁₉O₂)₂ |
Melting Point | 80-120°C | Based on similar Sr compounds |
Solubility in Water | Likely poor to insoluble | Similar to other strontium carboxylates |
Solubility in Organic Solvents | Moderate to good | Typical behavior of metal carboxylates |
Chemical Reactivity Patterns
The chemical behavior of Strontium bis(7,7-dimethyloctanoate) would be influenced by the strontium center's Lewis acidity and the carboxylate groups' coordination capabilities. Research on related strontium compounds suggests that these compounds can participate in ligand exchange reactions and coordinate with Lewis bases. For instance, strontium N,N-dimethylaminodiboranate compounds demonstrate various coordination states depending on the solvent environment, forming adducts with different Lewis bases such as diethyl ether, tetrahydrofuran, and crown ethers .
Synthesis and Characterization
Characterization Techniques
Characterization of Strontium bis(7,7-dimethyloctanoate) would likely employ multiple analytical techniques:
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X-ray Diffraction (XRD) - For determination of crystal structure and purity
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Fourier Transform Infrared Spectroscopy (FTIR) - To identify characteristic carboxylate coordination modes
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Nuclear Magnetic Resonance (NMR) - For structural elucidation and determination of ligand binding
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Thermal Analysis (TGA/DSC) - To assess thermal stability and phase transitions
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Elemental Analysis - To confirm composition and purity
These techniques have proven effective in characterizing similar strontium compounds, as evidenced by research on strontium's effects on hydroxyapatite formation, where XRD and FTIR successfully demonstrated reduced crystallinity and altered crystal lattice properties at specific concentrations .
Applications and Research Significance
Sr Concentration | Effect on Crystal Growth | Effect on Solubility | Effect on Crystallinity |
---|---|---|---|
Low (1 μg/ml) | Minimal impact | Minimal change | Largely unaffected |
Medium (12.7% Sr/(Sr+Ca)) | Noticeable reduction | Increased | Reduced |
High (20-100 μg/ml) | Significant reduction | Substantially increased | Significantly reduced |
This table is derived from research on strontium's effects on hydroxyapatite formation and may provide insights into how strontium-containing compounds, including potentially Strontium bis(7,7-dimethyloctanoate), might interact with calcium-based biomaterials.
Comparative Analysis with Related Strontium Compounds
Structural Comparisons
The structural features of Strontium bis(7,7-dimethyloctanoate) would differ significantly from fluorinated strontium compounds like Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate . The absence of fluorine atoms would result in different electronic properties, potentially affecting its chemical reactivity, thermal stability, and coordination behavior.
Similarly, when compared to strontium N,N-dimethylaminodiboranate compounds, Strontium bis(7,7-dimethyloctanoate) would exhibit different coordination geometry due to the distinct binding modes of carboxylate versus boranate ligands. Strontium N,N-dimethylaminodiboranate compounds have demonstrated various coordination modes, including chelating κ²-BH₃NMe₂BH₃-κ² groups and even dinuclear structures in certain solvates .
Volatility and Thermal Behavior
Research on strontium compounds has identified certain complexes with remarkable volatility, making them suitable as precursors for chemical vapor deposition (CVD). For instance, diglyme and tmeda adducts of strontium N,N-dimethylaminodiboranate have been noted as "some of the most volatile strontium compounds known" and are considered promising candidates for CVD applications . By comparison, Strontium bis(7,7-dimethyloctanoate) might exhibit moderate volatility, influenced by the size and structure of its organic ligands.
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